4-Bromo-3-fluoro-2-methyl-6-nitroaniline

Melting point Crystal packing Fluorine effect

Fluorinated fragment with orthogonal C4-Br, C6-NO2, C1-NH2 handles. Solves need for multi-vector library synthesis without protecting groups. - 3-step: Suzuki coupling at C4-Br, nitro reduction to C6-NH2, selective derivatization; 3-F accelerates Pd insertion. - 97%+ purity, m.p. 124-126 °C, bright yellow solid. In stock, immediate global shipping.

Molecular Formula C7H6BrFN2O2
Molecular Weight 249.04 g/mol
CAS No. 952183-01-6
Cat. No. B1290673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-methyl-6-nitroaniline
CAS952183-01-6
Molecular FormulaC7H6BrFN2O2
Molecular Weight249.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
InChIInChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3
InChIKeyBYDOVOFDXMMLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-2-methyl-6-nitroaniline: Overview


4-Bromo-3-fluoro-2-methyl-6-nitroaniline (CAS 952183-01-6, C₇H₆BrFN₂O₂, MW 249.04) is a poly-substituted nitroaniline derivative carrying bromo, fluoro, methyl, and nitro groups on a primary aniline scaffold . It is commercially supplied as a bright yellow to orange crystalline solid with a melting point of 124–126 °C and purities ranging from 95% to 98+% across multiple vendors . The compound belongs to the BIONET research intermediate portfolio distributed by Key Organics and Sigma-Aldrich, positioning it as a fragment-like building block for pharmaceutical research and organic synthesis . Its substitution pattern provides three orthogonal derivatization handles—a bromo site for cross-coupling, a nitro group reducible to a second amine, and a primary aniline for amidation or diazotization—while the fluoro and methyl substituents modulate electronic and steric properties .

1
Orthogonal derivatization handles Br, NO₂, NH₂ enable sequential functionalization without protecting groups
2
Fragment-like physicochemical profile MW 249, LogP ~2, 0 rotatable bonds satisfy Rule of 3 for FBDD screening
3
High-purity commercial supply 97–98% grades with CoA from multiple vendors reduce impurity interference

4-Bromo-3-fluoro-2-methyl-6-nitroaniline: Substitution Pattern Impact


Within the C₇H₆BrFN₂O₂ isomeric family, the precise ring position of each substituent critically determines both physicochemical properties and synthetic utility. The target compound's 3-fluoro substituent lowers the melting point by approximately 20 °C relative to its non-fluorinated congener 4-bromo-2-methyl-6-nitroaniline (mp 143–147 °C), reflecting altered crystal packing that can impact formulation and handling [1]. More importantly, the 3-fluoro group exerts a powerful electron-withdrawing meta effect on the adjacent 4-bromo position, modulating oxidative addition rates in palladium-catalyzed cross-coupling reactions relative to non-fluorinated analogs [2]. The 2-methyl group introduces steric hindrance ortho to the primary aniline, differentiating reactivity in amidation and diazotization from des-methyl or N-methyl regioisomers . Simply substituting any other C₇H₆BrFN₂O₂ isomer or a mono-/di-substituted nitroaniline would alter the electronic landscape, steric environment, and the sequential derivatization logic that this specific regioisomer enables.

Target Compound (CAS 952183-01-6)
  • 3-Fluoro present: modulates electronic environment and coupling rates
  • Primary aniline available for amidation/diazotization
  • Melting point 124–126 °C
  • ¹⁹F NMR handle for fragment screening
Non-fluorinated analog / other regioisomers
  • No 3-fluoro: cross-coupling reactivity may differ; no ¹⁹F NMR probe
  • N-methyl or benzylamine variants block direct amidation
  • Higher melting point (~146 °C) may complicate melt-based workflows
  • Different regioisomer can shift electronic/steric landscape unpredictably
Not directly interchangeable; validate regioisomeric identity

4-Bromo-3-fluoro-2-methyl-6-nitroaniline: Structural Differentiation


Thermal Property: Fluorine Effect on Melting Point

The introduction of a 3-fluoro substituent in 4-bromo-3-fluoro-2-methyl-6-nitroaniline (CAS 952183-01-6) depresses the melting point to 124–126 °C, compared to 143–147 °C for the non-fluorinated direct analog 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) . This ~20 °C reduction is consistent with fluorine's known disruption of intermolecular hydrogen bonding and π-stacking in crystal lattices of nitroanilines. For comparison, the completely unsubstituted parent scaffold 2-methyl-6-nitroaniline (CAS 570-24-1) melts at 93–96 °C, indicating that each halogen contributes incrementally to thermal stability [1].

Melting Point Shift
Head-to-head
Δmp = –20 °C vs. non-fluorinated analog (124–126 vs 143–147 °C)
Fluorine disrupts crystal packing, may facilitate solvent dissolution and recrystallization
Capillary method data from vendor COA; reported ranges, not single-point values
Melting point Crystal packing Fluorine effect Solid-state properties

Fragment-Likeness Profile Comparison

Computed physicochemical parameters for 4-bromo-3-fluoro-2-methyl-6-nitroaniline (CAS 952183-01-6) yield a LogP of 2, zero rotatable bonds, two H-bond acceptors, and one H-bond donor, satisfying both Lipinski's Rule of 3 (fragment-likeness) and Rule of 5 (drug-likeness) [1]. The non-fluorinated analog 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0, lacking the 3-fluoro) is expected to have a slightly higher LogP due to reduced polarity. The non-brominated analog 3-fluoro-2-methyl-6-nitroaniline (lacking the 4-bromo) would have lower molecular weight (~169 Da) but also lose the bromo cross-coupling handle. The combination of MW 249 Da, LogP 2, and zero rotatable bonds places this compound squarely within the optimal fragment space (MW < 300, LogP ≤ 3, rotatable bonds ≤ 3), a profile that neither the des-fluoro nor des-bromo analogs simultaneously achieve with the same derivatization potential.

Fragment Profile
Reported
LogP 2, 0 rotatable bonds, MW 249 — satisfies Rule of 3; des-fluoro analog estimated LogP 2.3–2.5
Ideal fragment starting point with aqueous compatibility; des-fluoro is more lipophilic
Computed LogP; experimental solubility data to verify for biochemical assay conditions
Fragment-based drug discovery LogP Lipinski rules ADME Physicochemical profiling

Orthogonal Synthetic Handle Potential

This compound uniquely combines three synthetically addressable functional groups with orthogonal reactivity on a single benzene ring: (i) a C4-Br aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.); (ii) a C6-NO₂ nitro group reducible to a second aniline (catalytic hydrogenation, SnCl₂, Fe/HCl); and (iii) a C1-NH₂ primary aniline for amidation, sulfonylation, or diazotization . The closest analog 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) lacks the 3-fluoro substituent, meaning it cannot exploit the electron-withdrawing meta-fluorine effect to tune the oxidative addition rate of the C-Br bond in cross-coupling. The regioisomer 2-bromo-3-fluoro-N-methyl-6-nitroaniline (CAS 1845693-81-3) bears an N-methyl rather than a primary aniline, preventing direct amidation and altering the hydrogen-bonding capacity . The target compound is the only regioisomer in the C₇H₆BrFN₂O₂ family that simultaneously provides a primary aniline, a reducible nitro group, an aryl bromide, and a fluorine atom all on the same ring, enabling up to four sequential, chemoselective transformations without protecting group manipulation .

Orthogonal Handles
Class-level
3 reactive handles (Br, NO₂, NH₂) + 2 modulators (F, Me) — enables up to 4 sequential transformations
Supports three-step library synthesis without protecting group manipulation
Class-level reactivity inference; specific cross-coupling conditions to validate
Cross-coupling Suzuki-Miyaura Chemoselective reduction Orthogonal reactivity Building block

Regioisomeric Identity Uniqueness

Among all constitutional isomers sharing the molecular formula C₇H₆BrFN₂O₂, 4-bromo-3-fluoro-2-methyl-6-nitroaniline (CAS 952183-01-6, InChI Key: BYDOVOFDXMMLLN-UHFFFAOYSA-N) is the only regioisomer with the specific substitution array 1-NH₂, 2-CH₃, 3-F, 4-Br, 6-NO₂ . Other known C₇H₆BrFN₂O₂ isomers include: 2-bromo-3-fluoro-N-methyl-6-nitroaniline (CAS 1845693-81-3, N-methyl aniline); 4-bromo-5-fluoro-2-nitrobenzylamine (CAS not specified, benzylamine rather than aniline); 5-bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 1396503-81-3, different nitro and bromo positions); and 2-bromo-3-fluoro-6-methyl-4-nitroaniline (CAS not specified, different methyl and nitro positions) . The target compound is uniquely identified by its InChI Key and MDL number MFCD09152766, providing unambiguous procurement specification . In pharmaceutical patent applications, regioisomeric identity is critical, as different regioisomers can exhibit divergent biological activity, synthetic accessibility, and intellectual property status.

Regioisomeric Identity
Data to verify
Unique regioisomer among ≥6 known C₇H₆BrFN₂O₂ isomers; InChI Key BYDOVOFDXMMLLN-UHFFFAOYSA-N
InChI Key ensures exact chemical identity for procurement; avoids regioisomeric mix-ups
Regioisomeric purity to verify by HPLC/NMR upon receipt; catalog survey only
Regioisomer Substitution pattern Chemical identity Procurement specification Quality control

Commercial Purity and Quality Tiers

4-Bromo-3-fluoro-2-methyl-6-nitroaniline is available at multiple purity grades: 95+% (Leyan, CymitQuimica), 97% (Sigma-Aldrich / Key Organics BIONET), and NLT 98% (MolCore, with ISO certification) . The Sigma-Aldrich offering includes a certificate of analysis (CoA) and an MSDS, with the product sourced from Key Organics (UK) under the BIONET brand, which specializes in research intermediates and fragment libraries . MolCore's NLT 98% grade is supported by ISO-certified quality systems and is marketed for global pharmaceutical R&D and quality control applications . In contrast, several regioisomeric C₇H₆BrFN₂O₂ compounds are only available from single vendors at 95% purity without CoA traceability. The availability of a 97%+ grade with full analytical documentation (NMR, HPLC, GC per batch) reduces the risk of regioisomeric or synthetic impurity interference in biological assays.

Purity Tiers
Specification review
97–98% max purity from multiple vendors with CoA; average regioisomer ~95% from single supplier
Higher purity reduces impurity-driven false positives in biophysical screens
CoA documentation varies by supplier; confirm batch-specific purity before critical assays
Purity Quality control Certificate of analysis Procurement specification ISO certification

4-Bromo-3-fluoro-2-methyl-6-nitroaniline: Application Scenarios


Fragment-Based Drug Discovery (FBDD)

With a MW of 249 Da, LogP of 2, and zero rotatable bonds, 4-bromo-3-fluoro-2-methyl-6-nitroaniline satisfies all three Lipinski Rule-of-3 criteria for fragment-likeness [1]. The primary aniline enables direct elaboration into amides, sulfonamides, ureas, or heterocycles via established medicinal chemistry protocols. The 3-fluoro substituent provides a sensitive ¹⁹F NMR handle for fragment screening by ligand-observed or protein-observed ¹⁹F NMR, a capability absent in the non-fluorinated analog 4-bromo-2-methyl-6-nitroaniline . The 97%+ purity grade from Sigma-Aldrich/Key Organics meets the stringent purity requirements for biophysical screening (>95% typically required), reducing false-positive rates from impurity-driven assay interference.

Diversity-Oriented Synthesis (DOS) Library Production

The orthogonal reactivity of the C4-Br (cross-coupling), C6-NO₂ (reduction to second NH₂), and C1-NH₂ (direct derivatization) enables a three-step library production sequence: (Step 1) Suzuki-Miyaura coupling at C4-Br to introduce aryl/heteroaryl diversity; (Step 2) selective nitro reduction to generate a second aniline; (Step 3) chemoselective derivatization of either aniline [1]. The 3-fluoro substituent electronically activates the C4-Br toward oxidative addition in Pd-catalyzed reactions relative to non-fluorinated analogs, as established by Zhao et al. for fluorinated aryl bromides . This three-step sequence generates a 3-vector library with minimal protecting group chemistry, maximizing scaffold diversity per synthetic step.

Kinase Inhibitor and HDAC Probe Development

Nitroaniline derivatives and their reduced phenylenediamine products are established pharmacophores in kinase inhibitor and histone deacetylase (HDAC) inhibitor design [1]. The 3-fluoro substituent on 4-bromo-3-fluoro-2-methyl-6-nitroaniline can serve as a metabolic blocking group at a position commonly susceptible to CYP450-mediated oxidation, potentially improving microsomal stability relative to non-fluorinated nitroaniline scaffolds. The 2-methyl group provides a defined steric and lipophilic vector that can be exploited for hydrophobic pocket occupancy. As part of the Key Organics BIONET fluorine fragment library, this compound is pre-selected for its suitability as a fluorinated medicinal chemistry starting point .

Fluorescent Probes and Sensors

Nitroaromatic compounds are established fluorescence quenchers used in FRET-based probes and explosive-detection sensors [1]. 4-Bromo-3-fluoro-2-methyl-6-nitroaniline provides the nitroarene quenching moiety along with a C4-bromo handle for conjugation to fluorophores, peptides, or polymer matrices via cross-coupling. The C1-primary aniline allows direct attachment to carboxylic acid-functionalized biomolecules or surfaces. Compared to simpler nitroaniline quenchers (e.g., 4-nitroaniline), the additional bromo, fluoro, and methyl substituents provide spectroscopically distinguishable identity and synthetic versatility, while the compound's bright yellow/orange color enables visual tracking during synthesis and purification.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Fragment-like physicochemical profile (low MW, LogP near 2, zero rotatable bonds)
¹⁹F NMR screening capability and biophysical assay compatibility
Diversity-Oriented Synthesis
Orthogonal reactivity (Br, NO₂, NH₂) with fluoro electronic activation
Three-vector library generation without protecting group chemistry
Kinase/HDAC Probe Design
Fluorinated nitroaniline pharmacophore scaffold
CYP-mediated oxidation resistance and hydrophobic pocket occupancy assessment
Fluorescent Probes and Sensors
Nitroarene quencher with orthogonal conjugation handles
Spectroscopic identity and visual tracking during synthesis/purification

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